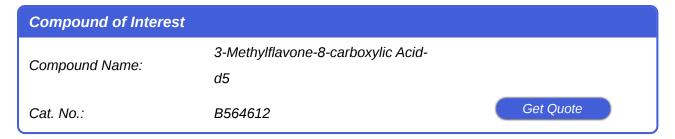


Flavoxate EP Impurity A-d5 characterization data

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An In-depth Technical Guide on the Characterization of Flavoxate EP Impurity A-d5

For researchers, scientists, and drug development professionals, the accurate characterization of impurities and labeled compounds is critical for regulatory compliance and the successful development of pharmaceutical products. This guide provides a comprehensive overview of the characterization data for Flavoxate EP Impurity A-d5, a deuterated analog of Flavoxate EP Impurity A. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Flavoxate and its related substances by mass spectrometry.

Physicochemical Properties

Flavoxate EP Impurity A-d5 is the deuterated form of 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid. The five deuterium atoms are located on the phenyl ring, providing a distinct mass shift for use in mass spectrometry-based assays.



Property	Value
Chemical Name	3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran- 8-carboxylic acid
Synonyms	Flavoxate USP Related Compound A-d5
CAS Number	1189883-79-1
Molecular Formula	C17H7D5O4
Molecular Weight	285.31 g/mol [1][2]
Appearance	White to off-white solid
Solubility	Soluble in methanol, acetonitrile, and DMSO

Analytical Characterization Data

The following tables summarize the expected analytical data for the characterization of Flavoxate EP Impurity A-d5, based on standard analytical techniques for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shifts (ppm)
¹H NMR	Signals corresponding to the non-deuterated protons of the flavone core. The aromatic region will show a significant reduction in signal intensity corresponding to the deuterated phenyl ring.
¹³ C NMR	Signals corresponding to the carbon atoms of the flavone core. The signals for the deuterated phenyl carbons will be observed as multiplets with reduced intensity due to C-D coupling.

Mass Spectrometry (MS)



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]+	m/z 286.3
Expected Fragment Ions	Fragmentation is expected to involve the loss of CO ₂ and other characteristic cleavages of the flavone ring.

High-Performance Liquid Chromatography (HPLC)

Parameter	Value
Purity (by HPLC)	≥98%
Retention Time	Dependent on specific method conditions, but expected to be similar to unlabeled Flavoxate EP Impurity A.

Experimental Protocols

Detailed methodologies for the key experiments involved in the synthesis and characterization of Flavoxate EP Impurity A-d5 are provided below.

Synthesis of Flavoxate EP Impurity A-d5

The synthesis of Flavoxate EP Impurity A-d5 is a multi-step process that begins with deuterated starting materials.[2]

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(phenyl-d5)prop-2-en-1-one (Chalcone-d5)

- To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde-d5 (1.0 eq) in ethanol at room temperature, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise.
- The reaction mixture is stirred at room temperature for 12-16 hours.



 The resulting precipitate is filtered, washed with cold water until neutral pH, and dried to yield the chalcone-d5 intermediate.[2]

Step 2: Synthesis of 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one

• The chalcone-d5 intermediate is subjected to cyclization and methylation in a one-pot reaction or a two-step sequence to form the flavone core.

Step 3: Synthesis of **3-Methylflavone-8-carboxylic acid-d5** (Flavoxate EP Impurity A-d5)

- The 3-methyl-2-(phenyl-d5)-4H-chromen-4-one is carboxylated at the 8-position of the flavone ring to yield the final product.
- Purification is achieved by column chromatography on silica gel or by recrystallization.[2]



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Synthesis Workflow for Flavoxate EP Impurity A-d5

NMR Analysis

- Sample Preparation: A 5-10 mg sample of Flavoxate EP Impurity A-d5 is dissolved in 0.5-0.7
 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra.
- Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry Analysis

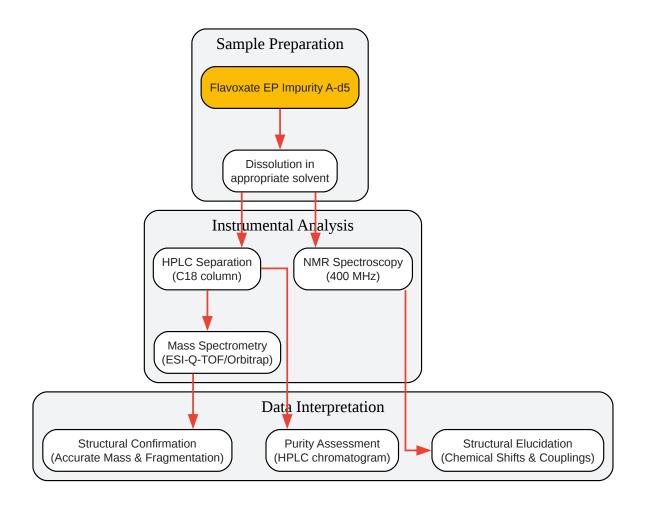






- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% formic acid.
- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system.
- LC-MS/MS Method:
 - Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm).
 - Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid.
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - MS Detection: Full scan mode to determine the accurate mass of the parent ion and MS/MS mode to obtain fragmentation patterns.





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Analytical Workflow for Characterization

HPLC Analysis

- Sample Preparation: A stock solution of Flavoxate EP Impurity A-d5 is prepared in a suitable diluent (e.g., acetonitrile/water). Working standards are prepared by diluting the stock solution.
- Chromatographic Conditions:
 - Column: Hypersil ODS C18 (150 x 4.6 mm, 5 μm) or equivalent.



- Mobile Phase: A mixture of a buffered aqueous phase (e.g., pH 2.75 buffer) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at an appropriate wavelength.
- Injection Volume: 10 μL.
- Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

This technical guide provides a comprehensive overview of the characterization of Flavoxate EP Impurity A-d5, offering valuable information for researchers and professionals in the pharmaceutical industry. The provided data and protocols serve as a foundation for the analytical use of this important stable isotope-labeled standard.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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